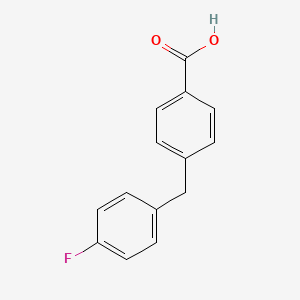

4-(4-Fluoro-benzyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFUEDUQCZWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-Fluoro-benzyl)-benzoic acid (CAS No. 1181266-74-9). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established principles of organic chemistry to offer field-proven insights. While experimental data for this specific molecule is limited in public literature, this guide extrapolates its likely characteristics and provides validated protocols for analogous transformations, serving as a foundational resource for its use in research and development.

Introduction and Molecular Overview

4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative characterized by a benzoic acid moiety linked to a 4-fluorobenzyl group via a methylene bridge. The presence of three distinct structural features—the carboxylic acid group, the phenyl ring of the benzoic acid, and the fluorinated benzyl ring—imparts a unique combination of physicochemical properties and chemical reactivity.

The fluorine substituent is of particular interest in medicinal chemistry. Its high electronegativity and relatively small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated compounds like this one attractive scaffolds in drug discovery. The carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, and influences the compound's solubility and acidity.

This guide will delve into the known and predicted properties of this molecule, propose logical synthetic routes, and discuss its potential reactivity and applications, grounding the discussion in established chemical principles.

Physicochemical Properties

Detailed experimental data for 4-(4-Fluoro-benzyl)-benzoic acid is not widely available. The following table summarizes its basic identifiers and computed physicochemical properties. These computed values provide a useful starting point for experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in biological assays.

| Property | Value | Source |

| CAS Number | 1181266-74-9 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| XLogP3 | 4.1 | Computed[1] |

| Topological Polar Surface Area | 37.3 Ų | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Rotatable Bond Count | 3 | Computed[1] |

| Exact Mass | 230.0743 g/mol | Computed[1] |

-

Solubility Prediction: Based on its structure, 4-(4-Fluoro-benzyl)-benzoic acid is expected to be poorly soluble in water and soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety may allow for solubility in aqueous base through salt formation.

-

pKa Prediction: The pKa of the carboxylic acid is predicted to be similar to that of benzoic acid (around 4.2), slightly influenced by the electron-donating nature of the benzyl group.

Synthesis of 4-(4-Fluoro-benzyl)-benzoic acid

While a specific, validated protocol for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid is not readily found in the literature, several established synthetic methodologies can be logically applied. Two plausible routes are detailed below.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[2] A plausible route to the target molecule involves the coupling of a benzyl halide with an arylboronic acid. Specifically, this would involve the reaction of 4-bromobenzyl bromide with 4-carboxyphenylboronic acid. However, a more common and often more successful approach for benzylic couplings involves the reaction of a benzyl halide with an organoboron reagent. A more direct route to a precursor would be the Suzuki coupling of 4-bromomethylbenzoate with 4-fluorophenylboronic acid, followed by hydrolysis of the ester.

An alternative and likely more efficient Suzuki coupling strategy would involve coupling 4-formylphenylboronic acid with 4-fluorobenzyl bromide, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling and Oxidation

Step 1: Synthesis of 4-(4-Fluorobenzyl)benzaldehyde

-

To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 4-fluorobenzyl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3.0 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 3:1 v/v).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorobenzyl)benzaldehyde.

Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid

-

Dissolve the 4-(4-fluorobenzyl)benzaldehyde from the previous step in a suitable solvent such as acetone.

-

Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure and add water to the residue.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-fluoro-benzyl)-benzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation offers a more direct approach to constructing the diarylmethane skeleton.[3][4] This would involve the reaction of a benzyl halide with an aromatic compound in the presence of a Lewis acid catalyst. A plausible route would be the alkylation of toluene with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)-toluene, followed by oxidation of the methyl group to a carboxylic acid. A key challenge in Friedel-Crafts alkylation is controlling polyalkylation and isomerization, though with careful control of reaction conditions, this can be a viable method.

Experimental Protocol: Proposed Friedel-Crafts Alkylation and Oxidation

Step 1: Synthesis of 4-(4-Fluorobenzyl)-1-methylbenzene

-

To a flask equipped with a stirrer and under an inert atmosphere, add an excess of toluene, which will also serve as the solvent.

-

Cool the toluene to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

-

Slowly add 4-fluorobenzyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the excess toluene by distillation.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Oxidation to 4-(4-Fluoro-benzyl)-benzoic acid

-

To a reaction vessel, add the 4-(4-fluorobenzyl)-1-methylbenzene from the previous step.

-

Add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-(4-fluoro-benzyl)-benzoic acid. Recrystallization can be performed for further purification.

Reactivity and Potential Transformations

The chemical reactivity of 4-(4-fluoro-benzyl)-benzoic acid is dictated by its functional groups.

-

Carboxylic Acid Group: The -COOH group can undergo standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing substituents. The benzoic acid ring is deactivated by the carboxylic acid group (a meta-director), while the other ring is activated by the alkyl group (an ortho-, para-director) and influenced by the fluorine atom (an ortho-, para-director that is deactivating).

Potential Applications in Research and Drug Development

While specific biological activities for 4-(4-fluoro-benzyl)-benzoic acid are not documented, its structural motifs are present in various biologically active molecules. Diarylalkane structures are scaffolds for a range of therapeutic agents. The presence of the 4-fluorobenzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This compound could serve as a valuable building block for the synthesis of novel compounds for screening in various therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature diaryl structures.

-

Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a benzoic acid moiety.

-

Infectious Diseases: The fluorinated aromatic ring can be a key feature in antimicrobial agents.[5]

Derivatives of this acid could be synthesized to probe structure-activity relationships in lead optimization campaigns.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-(4-Fluoro-benzyl)-benzoic acid. However, based on the properties of similar compounds like benzoic acid and other fluorinated aromatics, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation.[1][6] In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

4-(4-Fluoro-benzyl)-benzoic acid is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently scarce, its physicochemical properties can be reasonably predicted, and plausible synthetic routes can be designed based on well-established organic reactions. This technical guide provides a foundational understanding of the compound, offering researchers the necessary insights to begin working with and exploring the potential of this versatile molecule. As with any compound for which limited data exists, all experimental work should be conducted with appropriate safety precautions and on a small scale initially.

References

-

Angene Chemical. 4-(4-Fluoro-benzyl)-benzoic Acid | 1181266-74-9. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. (2018). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... [Link]

- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

-

The Suzuki Reaction. (2014). [Link]

- Google Patents. (2014). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.

-

MDPI. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

EPO. (2007). Patent 1853548 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

-

PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

PubChem. 4-[(4-Fluorobenzoyl)amino]benzoic acid. [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

NIH. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

-

ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

- Google Patents. (2018). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

- Google Patents. (2006).

-

SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

ResearchGate. Synthesis of benzoic acids from aryl alkyl ketones | Download Table. [Link]

-

Organic Syntheses Procedure. 4-nonylbenzoic acid. [Link]

-

PubChem. 4-Fluorobenzoic Acid. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

New Jersey Department of Health. (2010). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

Sources

- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

4-(4-Fluoro-benzyl)-benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluoro-benzyl)-benzoic Acid

Introduction

4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative of significant interest in medicinal chemistry and materials science. As a structural motif, the diarylmethane core is present in a variety of biologically active compounds. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the carboxylic acid group provides a key site for further chemical modification, for instance, into esters or amides. This guide provides a detailed exploration of robust and efficient synthetic pathways for 4-(4-Fluoro-benzyl)-benzoic acid, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and conditions.

Strategic Approaches to Synthesis

The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid fundamentally involves the formation of a carbon-carbon bond between a benzoic acid moiety and a 4-fluorobenzyl group. Among the various C-C bond-forming reactions available in modern organic synthesis, palladium-catalyzed cross-coupling reactions stand out for their efficiency, functional group tolerance, and high yields. This guide will focus on two such powerful methods: the Suzuki-Miyaura coupling and a related cross-coupling strategy involving a nitrile precursor.

Pathway 1: Suzuki-Miyaura Cross-Coupling of a Benzylic Halide

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] For the synthesis of our target molecule, a particularly effective approach is the coupling of a benzylic halide with an arylboronic acid.[2][3] This method is favored for its relatively mild conditions and the commercial availability of the necessary starting materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. It begins with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, 4-(bromomethyl)benzoic acid ester). The resulting palladium(II) complex then undergoes transmetalation with the organoboron species (4-fluorophenylboronic acid), which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The ester group on the benzoic acid is used as a protecting group to prevent interference from the acidic proton of the carboxylic acid during the reaction.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 4-(4-Fluorobenzyl)-benzoic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-(bromomethyl)benzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-fluorobenzyl)benzoate.

Step 2: Hydrolysis

-

Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid until the pH is approximately 2-3. A white precipitate of 4-(4-fluoro-benzyl)-benzoic acid will form.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Summary

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[4] |

| Base | K₂CO₃ | A moderately strong base, effective in activating the boronic acid. |

| Solvent | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient energy for the catalytic cycle to proceed at a reasonable rate. |

| Hydrolysis Agent | NaOH or KOH | Strong bases that effectively hydrolyze the ester to the carboxylate salt. |

Pathway 2: Synthesis via a Cyanobenzyl Intermediate

An alternative strategy involves the use of a nitrile as a precursor to the carboxylic acid. This two-step approach first couples 4-cyanobenzyl bromide with a fluorinated organometallic reagent, followed by hydrolysis of the nitrile group. This can be advantageous if the starting materials are more readily available or cost-effective.

Mechanistic Rationale

This pathway also employs a palladium-catalyzed cross-coupling reaction, similar to the Suzuki coupling. Here, 4-cyanobenzyl bromide couples with 4-fluorophenylboronic acid. The cyano group is stable under these coupling conditions. In the second step, the nitrile is hydrolyzed under acidic or basic conditions. This process involves the protonation of the nitrogen atom followed by nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Visualizing the Workflow: Cyanobenzyl Intermediate Pathway

Caption: Workflow for the synthesis of 4-(4-Fluorobenzyl)-benzoic acid via a cyanobenzyl intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Fluorobenzyl)benzonitrile

-

Reaction Setup: In a setup similar to Pathway 1, combine 4-cyanobenzyl bromide (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent and Reaction: Add a degassed solvent like dioxane or THF. Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield 4-(4-fluorobenzyl)benzonitrile.

Step 2: Hydrolysis of the Nitrile

-

Reaction: Place the 4-(4-fluorobenzyl)benzonitrile in a round-bottom flask with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete (TLC monitoring).

-

Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 4-(4-fluoro-benzyl)-benzoic acid, will precipitate out.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

Data Summary

| Parameter | Condition | Rationale |

| Starting Material | 4-Cyanobenzyl bromide | A commercially available starting material.[5] |

| Coupling Partner | 4-Fluorophenylboronic acid | A common organoboron reagent in Suzuki couplings. |

| Hydrolysis | Acidic (H₂SO₄) | A robust method for converting nitriles to carboxylic acids. |

| Purification | Column chromatography (nitrile), Recrystallization (acid) | Standard and effective purification techniques for these compounds. |

Conclusion

The synthesis of 4-(4-Fluoro-benzyl)-benzoic acid can be effectively achieved through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a protected 4-(halomethyl)benzoic acid with 4-fluorophenylboronic acid represents a direct and efficient route. An alternative pathway through a cyanobenzyl intermediate followed by hydrolysis offers flexibility in the choice of starting materials. Both methods are robust, scalable, and utilize well-understood reaction mechanisms, making them suitable for both academic research and industrial applications. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.

References

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

-

Preparation and Use of Halomethyl Grignard Reagents in Continuous Flow. (2025). ResearchGate. [Link]

- Method for preparing 4-cyano benzyl bromide. (n.d.).

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Colorado Boulder. [Link]

- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).

-

Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. (2002). PubMed. [Link]

- Preparation method of 4-cyano-2-fluorobenzyl alcohol. (n.d.).

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH. [Link]

- Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. (n.d.).

-

Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

-

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2025). ResearchGate. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

4-(4-Fluoro-benzyl)-benzoic acid CAS number 669713-86-4

An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid (CAS Number: 669713-86-4)

Abstract: This document provides a comprehensive technical guide on 4-(4-fluoro-benzyl)-benzoic acid (CAS No. 669713-86-4). As a compound with limited specific citation in publicly accessible literature, this guide synthesizes information from foundational organic chemistry principles and data from structurally analogous molecules. It is intended for researchers, chemists, and drug development professionals. The guide proposes a robust synthetic pathway via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outlines detailed protocols for characterization, and discusses the rationale behind its molecular design. We will explore the significance of its structural motifs—the fluorinated phenyl ring, the flexible methylene bridge, and the benzoic acid group—in the context of medicinal chemistry and materials science. This whitepaper serves as a foundational resource to enable the synthesis, validation, and exploration of this promising, yet under-documented, chemical entity.

Introduction and Strategic Importance

4-(4-Fluoro-benzyl)-benzoic acid is a diarylmethane derivative, a structural class of significant interest in pharmacology and materials science. Its architecture, featuring two aromatic rings separated by a methylene (-CH₂) linker, provides a distinct conformational flexibility compared to rigid biaryl systems. The strategic incorporation of a fluorine atom and a carboxylic acid group suggests its potential as a valuable building block or a bioactive molecule in its own right.

-

Structural Features:

-

4-Fluorobenzyl Group: The fluorine atom is a bioisostere of a hydrogen atom but with profound effects. Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1]

-

Benzoic Acid Moiety: This group is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with protein active sites. It also serves as a versatile synthetic handle for creating esters, amides, and other derivatives.[2]

-

Methylene Bridge: The -CH₂- linker introduces flexibility, allowing the two aryl rings to adopt various spatial orientations. This is a critical feature for optimizing interactions with the three-dimensional structures of biological targets.

-

-

Potential Applications in Drug Discovery: The diarylmethane framework is a core component of numerous biologically active compounds. Given that fluorinated benzoic acid derivatives are key intermediates in synthesizing advanced pharmaceuticals,[1] 4-(4-fluoro-benzyl)-benzoic acid is a prime candidate for exploration in various therapeutic areas. The structural similarities to scaffolds used in developing inhibitors for enzymes or modulators for receptors make it a high-value target for screening libraries. For instance, pyrazole derivatives containing fluorinated phenyl rings have shown potent activity against drug-resistant bacteria.[3][4]

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₁FO₂ | Derived from structure |

| Molecular Weight | 230.24 g/mol | Derived from formula |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids[5] |

| Melting Point | 170-190 °C | Higher than 4-fluorobenzoic acid (184°C) due to increased molecular weight and van der Waals forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethanol. | The carboxylic acid group provides some water solubility, but the large hydrophobic structure dominates.[5] |

| pKa | ~4.0 - 4.5 | Similar to other benzoic acids; the electron-withdrawing effect of fluorine is attenuated by the methylene spacer. |

Proposed Synthesis: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile method for constructing the C(sp²)-C(sp³) bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[7][8][9] We propose the coupling of a benzyl halide with an arylboronic acid.

Retrosynthetic Analysis

A logical disconnection of the target molecule is at the bond between the methylene carbon and the benzoic acid-bearing phenyl ring. This leads to two commercially available or readily synthesizable precursors: 4-fluorobenzyl bromide and 4-(dihydroxyboranyl)benzoic acid (4-carboxyphenylboronic acid).

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves the palladium-catalyzed reaction between the two precursors in the presence of a suitable base and phosphine ligand.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.

-

Solvent and Reagent Addition: Add a degassed solvent mixture, such as 10:1 Tetrahydrofuran (THF) / Water, via syringe. Stir the mixture for 5 minutes. Add 4-fluorobenzyl bromide (1.1 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

-

Acidification and Extraction: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure 4-(4-fluoro-benzyl)-benzoic acid.

Characterization and Analytical Protocols

Validation of the final product's identity and purity is critical. The following analytical techniques are recommended.

| Technique | Expected Results |

| ¹H NMR | - A singlet for the methylene (-CH₂) protons around δ 4.0 ppm. - Doublets in the aromatic region (δ 7.0-8.1 ppm) corresponding to the two para-substituted phenyl rings. - A broad singlet for the carboxylic acid proton (>δ 12 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - A signal for the methylene carbon around δ 41 ppm. - Signals for the aromatic carbons between δ 115-145 ppm. - A signal for the carboxylic acid carbon >δ 170 ppm. |

| ¹⁹F NMR | - A single resonance, as there is only one fluorine environment in the molecule. |

| Mass Spec (ESI-) | - Expected [M-H]⁻ peak at m/z = 229.07. |

| HPLC | - A single sharp peak indicating high purity (>95%) when monitored at a suitable UV wavelength (e.g., 254 nm). |

Mechanistic Insights and Rationale

Understanding the underlying mechanism of the chosen synthesis provides a framework for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-fluorobenzyl bromide.

-

Transmetalation: The boronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments (benzyl and aryl) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Safety and Handling

As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on the reactive precursors and related benzoic acids, strict safety protocols are mandatory.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses at all times.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Benzoic acid derivatives can be irritants.[10][11][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Precursors: 4-fluorobenzyl bromide is a lachrymator and should be handled with extreme care. Palladium catalysts are toxic and should be handled with appropriate containment.

Conclusion

While 4-(4-fluoro-benzyl)-benzoic acid (CAS 669713-86-4) is not extensively documented in current scientific literature, its structure presents a compelling target for chemical synthesis and biological evaluation. This guide provides a robust and scientifically grounded framework for its creation and validation, utilizing the reliable Suzuki-Miyaura cross-coupling reaction. By detailing the synthetic protocol, characterization methods, and mechanistic rationale, we empower researchers to confidently produce and explore this molecule. Its potential applications in drug discovery and materials science warrant further investigation, and this document serves as the essential first step in that endeavor.

References

- Fisher Scientific. (2021). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid.

- Sihauli Chemicals. 4-Fluoro Benzoic Acid.

- Apollo Scientific. (2015).

- Carl ROTH.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Ningbo Inno Pharmchem Co., Ltd.

- Muñoz-Flores, B. H., et al. (2012). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o175.

- The Royal Society of Chemistry. Supplementary Information for [Journal Article on Benzoic Acids].

- MedChemExpress.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)

- Wikipedia. 4-Fluorobenzoic acid.

- LookChem. Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester.

- Sigma-Aldrich. (2024).

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Sigma-Aldrich. 4-Fluorobenzoic acid 98%.

- Acta Crystallographica Section E. (2009). 4-(4-Fluorophenoxy)benzoic acid.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.

- ChemScene. 4-Fluoro-2-(hydroxymethyl)benzoic acid.

- MOLBASE. 4-((N-(3-fluorobenzyl)-4-hydroxyphenylsulfonamido)methyl)benzoic acid.

- PubMed. 4-[(E)-(4-Fluoro-benzyl-idene)amino]-benzoic acid.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.

- ACS Omega. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- RSC Advances. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.

- Google Patents.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Preprints.org. (2023).

- National Institutes of Health. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.

- Sigma-Aldrich. 4-Fluorobenzylamine 97%.

- Chem-Impex. 2-(4-Fluorobenzoyl)benzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. carlroth.com [carlroth.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-(4-Fluorobenzyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzyl)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom and a benzyl group into the benzoic acid scaffold offers a unique combination of lipophilicity, metabolic stability, and structural versatility, making it an intriguing candidate for the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of its chemical identity, structural features, and known properties, compiled for professionals in research and development.

Chemical Identity and Structure

The definitive identification of a chemical entity is paramount for any scientific endeavor. The following section details the fundamental identifiers and structural representation of 4-(4-Fluorobenzyl)benzoic acid.

IUPAC Name: 4-(4-Fluorobenzyl)benzoic acid[1]

CAS Number: 1181266-74-9[1]

Molecular Formula: C₁₄H₁₁FO₂[1]

Molecular Weight: 230.23 g/mol [1]

Chemical Structure:

The structure of 4-(4-Fluorobenzyl)benzoic acid consists of a benzoic acid core where the hydrogen atom at the para-position is substituted with a 4-fluorobenzyl group.

Figure 2: A conceptual synthetic pathway for 4-(4-Fluorobenzyl)benzoic acid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. Although experimental spectra for 4-(4-Fluorobenzyl)benzoic acid are not available in the provided search results, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the fluorobenzyl ring will show a more complex pattern due to fluorine coupling.

-

Methylene Protons: A singlet for the -CH₂- group, expected to be around δ 4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 115-145 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Methylene Carbon: A signal for the -CH₂- carbon around δ 40-45 ppm.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group in the downfield region (δ 165-175 ppm).

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z 230.23).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 amu), and cleavage at the benzylic position, leading to fragments corresponding to the fluorobenzyl cation (m/z 109) and the benzoic acid radical cation.

Applications in Drug Development and Medicinal Chemistry

While specific applications for 4-(4-Fluorobenzyl)benzoic acid are not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery.

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

-

Benzoic Acid Scaffold: Benzoic acid and its derivatives are privileged structures in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. [2]* Potential as a Building Block: 4-(4-Fluorobenzyl)benzoic acid can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Safety and Handling

Based on the Safety Data Sheet provided by BLD Pharm for 4-(4-Fluorobenzyl)benzoic acid (CAS 1181266-74-9), the following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1] Precautionary Statements:

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [1]

Conclusion

4-(4-Fluorobenzyl)benzoic acid represents a promising, yet underexplored, molecule for applications in drug discovery and materials science. Its unique structural features, combining the benefits of a fluorinated moiety and a benzoic acid scaffold, make it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and desirable physicochemical properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

-

IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ([Link])

Sources

solubility of 4-(4-Fluoro-benzyl)-benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-Fluoro-benzyl)-benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Fluoro-benzyl)-benzoic acid in organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecular structure of 4-(4-Fluoro-benzyl)-benzoic acid to forecast its solubility behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers and drug development professionals can generate reliable data for their specific applications.

Introduction: The Significance of 4-(4-Fluoro-benzyl)-benzoic Acid

4-(4-Fluoro-benzyl)-benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a fluorinated benzyl moiety. This structural arrangement makes it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts, esters, and amides, while the fluorobenzyl group can influence pharmacokinetic properties through metabolic stability and receptor binding interactions.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, the efficiency of crystallization processes, and the feasibility of formulating drug delivery systems. This guide aims to bridge the current knowledge gap by providing a robust theoretical and practical framework for assessing the solubility of 4-(4-Fluoro-benzyl)-benzoic acid.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of 4-(4-Fluoro-benzyl)-benzoic acid contains several key features that will dictate its solubility:

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents. Carboxylic acids can also engage in dipole-dipole interactions.

-

The Benzene Rings: The two phenyl rings contribute to the non-polar character of the molecule, favoring solubility in non-polar or moderately polar solvents through van der Waals forces.

-

The Fluoro Group (-F): The electronegative fluorine atom introduces a dipole moment, slightly increasing the polarity of the benzyl group. However, fluorine is a weak hydrogen bond acceptor.

-

The Methylene Bridge (-CH₂-): This flexible linker separates the two aromatic rings, influencing the overall molecular shape and crystal packing.

The solubility of 4-(4-Fluoro-benzyl)-benzoic acid in a given solvent will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon the formation of solute-solvent interactions.

Predicted Solubility Profile of 4-(4-Fluoro-benzyl)-benzoic Acid

Based on the theoretical principles outlined above, we can predict the relative solubility of 4-(4-Fluoro-benzyl)-benzoic acid in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid group of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding with the carboxylic acid. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester functional group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Dichloromethane | Non-polar | Low to Moderate | While considered non-polar, dichloromethane has a significant dipole moment and can interact with the polar regions of the solute. |

| Toluene | Non-polar | Low | The non-polar nature of toluene will primarily interact with the phenyl rings of the solute, but it cannot effectively solvate the polar carboxylic acid group. |

| Hexane | Non-polar | Very Low | As a non-polar hydrocarbon, hexane will have very weak interactions with the polar carboxylic acid group, leading to poor solubility. |

| Water | Polar Protic | Very Low | Despite the presence of the polar carboxylic acid, the large non-polar surface area of the two phenyl rings will likely render the molecule poorly soluble in water at neutral pH.[1] |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of 4-(4-Fluoro-benzyl)-benzoic acid. This method is based on the widely used shake-flask technique.

Materials and Equipment

-

4-(4-Fluoro-benzyl)-benzoic acid (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Sources

An In-depth Technical Guide to 4-(4-Fluoro-benzyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoro-benzyl)-benzoic acid, a fluorinated derivative of benzoic acid with potential applications in medicinal chemistry and materials science. This document delves into the fundamental physicochemical properties, synthesis methodologies, detailed spectroscopic characterization, and potential applications in drug development. The strategic incorporation of a fluorobenzyl moiety into the benzoic acid scaffold presents unique opportunities for modulating biological activity and pharmacokinetic properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. 4-(4-Fluoro-benzyl)-benzoic acid combines these features, presenting a diarylmethane scaffold with a polar carboxylic acid group and a fluorinated aromatic ring. This unique combination of functionalities suggests its potential as a versatile building block for the synthesis of novel bioactive compounds. This guide will explore the key technical aspects of this molecule, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key identifiers and properties of 4-(4-Fluoro-benzyl)-benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | N/A |

| Molecular Weight | 230.23 g/mol | N/A |

| CAS Number | 1181266-74-9 | N/A |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)O)F | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | N/A |

Synthesis and Methodologies

While specific, detailed synthetic procedures for 4-(4-Fluoro-benzyl)-benzoic acid are not extensively reported in peer-reviewed literature, its structure lends itself to well-established synthetic transformations. A logical and efficient approach for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and related structures.[1][2]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize 4-(4-Fluoro-benzyl)-benzoic acid is via the Suzuki-Miyaura cross-coupling of a benzyl halide with a boronic acid derivative.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(4-Fluoro-benzyl)-benzoic acid.

Experimental Protocol (Representative)

The following is a representative, generalized protocol for the synthesis of a 4-benzylbenzoic acid derivative via a Suzuki-Miyaura coupling reaction.[3]

-

Reaction Setup: To a flame-dried round-bottom flask, add (4-carboxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reactant Addition: To the stirred mixture, add 4-fluorobenzyl bromide (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(4-Fluoro-benzyl)-benzoic acid.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad singlet | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.2 - 7.4 | Multiplet | 4H | Aromatic protons of the benzyl group and meta to -COOH |

| ~7.0 - 7.1 | Triplet | 2H | Aromatic protons ortho to Fluorine |

| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~160 - 163 (d, J ≈ 245 Hz) | Carbon attached to Fluorine |

| ~145 | Quaternary carbon of the benzoic acid ring |

| ~136 | Quaternary carbon of the fluorobenzyl ring |

| ~130 - 131 (d) | Aromatic CH ortho to Fluorine |

| ~129 - 130 | Aromatic CH of the benzoic acid ring |

| ~115 (d, J ≈ 21 Hz) | Aromatic CH meta to Fluorine |

| ~41 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| 1680-1710 | C=O | Stretching (Carboxylic acid) |

| 1600, 1500, 1450 | C=C | Stretching (Aromatic rings) |

| 1200-1300 | C-O | Stretching (Carboxylic acid) |

| 1150-1250 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at m/z 229.06.

Applications in Drug Development

While specific biological activities of 4-(4-Fluoro-benzyl)-benzoic acid have not been extensively reported, the structural motif is of significant interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The introduction of a fluorobenzyl group can modulate these activities and improve pharmacokinetic properties.

Potential as an Intermediate for Bioactive Molecules

4-(4-Fluoro-benzyl)-benzoic acid can serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functionality can be readily converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).

Rationale for Fluorine Incorporation

The presence of the fluorine atom is significant for several reasons in drug design:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

-

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which can influence its binding to biological targets.

-

Conformational Effects: Fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding to a target protein.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, potential therapeutic areas for derivatives of 4-(4-Fluoro-benzyl)-benzoic acid could include:

-

Oncology: As building blocks for kinase inhibitors or other anticancer agents.

-

Inflammation: As precursors for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: As a scaffold for novel antibacterial or antifungal agents.[6]

The following diagram illustrates the logical flow from the core chemical structure to its potential applications in the drug discovery pipeline.

Caption: Workflow from the core compound to preclinical drug development.

Conclusion

4-(4-Fluoro-benzyl)-benzoic acid is a molecule with significant potential as a building block in the fields of medicinal chemistry and materials science. Its synthesis can be achieved through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic placement of the fluorine atom is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives. This technical guide provides a foundational understanding of this compound, from its basic properties to its potential applications, and is intended to stimulate further research and development in this area.

References

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Arch Pharm (Weinheim). 2002 Mar;335(2-3):83-8. doi: 10.1002/1521-4184(200203)335:2/3<83::AID-ARDP83>3.0.CO;2-3. Available from: [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Center for Biotechnology Information. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

United States Patent. Googleapis.com. Available from: [Link]

- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid. Google Patents.

- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.

-

Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. National Center for Biotechnology Information. Available from: [Link]

-

4-Vinylbenzoic acid. PubChem. Available from: [Link]

-

4-Benzoyl benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

-

4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

- DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.

-

4-Benzoylbenzoic acid. PubChem. Available from: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

-

2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Available from: [Link]

-

Benzoic Acid Synthesis. YouTube. Available from: [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. Available from: [Link]

-

2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Center for Biotechnology Information. Available from: [Link]

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-benzyl)-benzoic acid

Introduction

4-(4-Fluoro-benzyl)-benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a 4-fluorobenzyl group linked by a methylene bridge. As a derivative of benzoic acid, it holds potential for applications in medicinal chemistry and materials science, where its structural characteristics can influence biological activity and physical properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its electronic and structural features. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-Fluoro-benzyl)-benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the atomic connectivity can be constructed.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(4-Fluoro-benzyl)-benzoic acid is anticipated to exhibit distinct signals corresponding to the protons of the two para-substituted benzene rings, the methylene bridge, and the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Fluoro-benzyl)-benzoic acid in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and In-Text Citation |

| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a high chemical shift. |

| ~8.05 | Doublet | 2H | Aromatic (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |

| ~7.35 | Doublet | 2H | Aromatic (meta to -COOH) | Protons meta to the carboxylic acid group are less deshielded than the ortho protons. |

| ~7.15 | Doublet of Doublets | 2H | Aromatic (ortho to -F) | The fluorine atom's electronegativity and the benzyl group's position influence the chemical shift. |

| ~7.00 | Doublet of Doublets | 2H | Aromatic (meta to -F) | These protons are coupled to both the ortho protons and the fluorine atom. |

| ~4.05 | Singlet | 2H | Methylene (-CH₂-) | The protons of the methylene bridge are expected to appear as a singlet, deshielded by the two adjacent aromatic rings. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Fluoro-benzyl)-benzoic acid in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale and In-Text Citation |

| ~172 | Carboxylic Acid (-COOH) | The carbonyl carbon of a benzoic acid derivative is significantly deshielded. |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~145 | Aromatic (quaternary, C-COOH) | The carbon attached to the carboxylic acid group. |

| ~137 | Aromatic (quaternary, C-CH₂) | The carbon of the benzoic acid ring attached to the methylene bridge. |

| ~132 (d, ⁴JCF ≈ 3 Hz) | Aromatic (quaternary, C-CH₂) | The carbon of the fluorinated ring attached to the methylene bridge. |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic (CH, ortho to -F) | |

| ~130 | Aromatic (CH, ortho to -COOH) | |

| ~129 | Aromatic (CH, meta to -COOH) | |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic (CH, meta to -F) | |

| ~41 | Methylene (-CH₂-) |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluoro-benzyl)-benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 4-(4-Fluoro-benzyl)-benzoic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 4-(4-Fluoro-benzyl)-benzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and In-Text Citation |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene rings. |

| ~2920, ~2850 | Weak | Methylene C-H stretch | Asymmetric and symmetric stretching of the -CH₂- group. |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp band. |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch | These bands are characteristic of the benzene ring skeleton. |

| 1200-1320 | Strong | C-O stretch (Carboxylic Acid) | |

| ~1220 | Strong | C-F stretch | The carbon-fluorine bond gives a strong absorption in the fingerprint region. |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like 4-(4-Fluoro-benzyl)-benzoic acid, the KBr pellet method is a common and reliable technique.

-

Sample Preparation:

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Caption: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Molecular Ion: In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, is expected as the base peak at m/z 229.06. In positive ion mode (ESI+), the protonated molecule, [M+H]⁺, would be observed at m/z 231.08.

-

Molecular Formula: C₁₄H₁₁FO₂

-

Exact Mass: 230.0743

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural clues.

Table 4: Predicted Key Fragment Ions for 4-(4-Fluoro-benzyl)-benzoic acid

| m/z (ESI-) | Proposed Fragment | Rationale and In-Text Citation |

| 185.06 | [M-H - CO₂]⁻ | Decarboxylation (loss of CO₂) is a characteristic fragmentation of carboxylates in negative ion mode. |

| m/z (ESI+) | Proposed Fragment | Rationale |